HSF1A
CAS No.:
Cat. No.: VC0530091
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H19N3O2S2 |
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Molecular Weight | 409.5 g/mol |
IUPAC Name | 4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 |
Standard InChI Key | KJTITGSAONQVPY-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Appearance | Solid powder |
Introduction
Mechanism of Action
Interaction with TRiC/CCT Complex
A particularly notable aspect of HSF1A's mechanism is its interaction with the TRiC/CCT (TCP-1 Ring Complex/Chaperonin Containing TCP-1) complex, suggesting a previously unrecognized regulatory role for this complex in modulating HSF1 activity . This interaction may represent a novel mechanism through which HSF1A influences HSF1 activation and subsequent chaperone expression.
Effects on Heat Shock Protein Expression
Upregulation of Heat Shock Proteins
HSF1A treatment leads to significant upregulation of heat shock proteins, particularly Hsp70. In mouse embryonic fibroblasts (MEFs), Hsp70 and Hsp25 expression was detected approximately 2 hours after HSF1A treatment and sustained for at least 15 hours in the chronic presence of the compound . This response was observed in multiple cell types, including human HeLa cells, confirming HSF1A's ability to activate HSF1 across different mammalian cell lines .
Transcriptional Activation
Beyond simply increasing protein levels, HSF1A treatment elevates Hsp70 mRNA levels, consistent with HSF1A activating Hsp70 gene transcription through HSF1 . This transcriptional activation represents the primary mechanism through which HSF1A exerts its effects on chaperone expression.
Dose-Dependent Response
The activation of heat shock protein expression by HSF1A occurs in a dose-dependent manner. ELISA experiments demonstrated that increasing concentrations of HSF1A progressively elevated Hsp70 levels . The dose-response relationship provides important insights for potential therapeutic applications and optimization of treatment protocols.
Synergy with Mild Heat Stress
An intriguing property of HSF1A is its ability to synergize with mild temperature increases. Concentrations of HSF1A insufficient to activate HSF1 at normal temperature (37°C) become effective when combined with a mild temperature increase (40°C) . This synergistic effect is summarized in Table 1.
Table 1: Synergistic Effects of HSF1A and Temperature on Hsp70 Expression
HSF1A Concentration | Temperature | Hsp70 Expression | Notes |
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30 μM | 37°C | Minimal | Insufficient for activation |
50 μM | 37°C | Minimal | Insufficient for activation |
80 μM | 37°C | Significant | Effective concentration at normal temperature |
30 μM | 40°C | Strong | Synergistic effect observed |
50 μM | 40°C | Strong | Synergistic effect observed |
80 μM | 42°C | Very Strong | Enhanced effect at higher temperature |
Comparison with Other Heat Shock Factor 1 Activators
HSF1A is structurally distinct from other characterized small molecule HSF1 activators . Another benzyl pyrazole-based molecule identified in the same screen, referred to as HSF1C, was also able to promote Hsp70 activation in mammalian cells but did so with lower potency than HSF1A . This comparative potency mimicked the human HSF1 activation potential of both molecules observed in yeast systems.
The unique structural and mechanistic properties of HSF1A distinguish it from other HSF1 activators and may contribute to its efficacy in ameliorating protein misfolding toxicity. The interaction with the TRiC/CCT complex represents a particularly novel aspect of HSF1A's mechanism compared to other known HSF1 activators.
HSF1 as a Master Regulator of Cellular Stress Response
Understanding HSF1A requires appreciation of HSF1's broader role in cellular homeostasis. HSF1 is an evolutionarily highly conserved transcription factor that coordinates stress-induced transcription and directs versatile physiological processes in eukaryotes . Recent genome-wide studies have revealed that HSF1 is capable of reprogramming transcription more extensively than previously assumed and is involved in multiple processes in both stressed and non-stressed cells .
HSF1 plays crucial roles in various physiological processes, including:
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Heat shock response and proteostasis
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Development and differentiation
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Metabolism
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Immune response
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Aging and longevity
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Cancer progression
HSF1 acts through a 5' regulatory cis element called the heat shock responsive element (HSE), which consists of at least three subsequent inverted repeats with the sequence TTCnnGAAnnTTC (where n denotes any arbitrary nucleotide) .
Evolutionary Conservation of HSF1 Targets
The HSF1base database contains a comprehensive list of HSF1 target genes identified across various species, including Saccharomyces cerevisiae, Caenorhabditis elegans, Drosophila melanogaster, Mus musculus, Rattus norvegicus, and Homo sapiens . Meta-analysis of HSF1 targets has shown that HSF1 regulates both general and tissue- and cell type-specific targets in mice and humans, suggesting cell-specific functions for HSF1 in biological processes such as cell adhesion, mitosis, cell cycle regulation, and aging .
This evolutionary conservation of HSF1 function underscores the potential importance of HSF1 activators like HSF1A across different species and model systems. The conservation of HSF1 regulatory networks across tissues and species highlights that the role of HSF1 extends far beyond regulating the heat shock response, encompassing a wide range of physiological processes .
Current Limitations and Future Directions
While HSF1A shows promising potential as a therapeutic agent for neurodegenerative diseases, several limitations and areas for future research remain:
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The complete structural characterization and structure-activity relationship of HSF1A requires further investigation.
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The long-term effects of chronic HSF1 activation by HSF1A on cellular homeostasis and potential side effects need to be thoroughly evaluated.
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Optimization of HSF1A's pharmacokinetic properties for in vivo applications and clinical translation represents an important area for future development.
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The precise molecular interactions between HSF1A and the TRiC/CCT complex, and how these interactions lead to HSF1 activation, require further elucidation.
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The efficacy of HSF1A in various animal models of neurodegenerative diseases beyond fly models of polyQ toxicity needs to be assessed.
Future research directions might include:
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Structural optimization of HSF1A to enhance potency, specificity, and pharmacokinetic properties
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More detailed characterization of the molecular mechanisms underlying HSF1A-mediated HSF1 activation
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Evaluation of HSF1A efficacy in diverse animal models of protein misfolding diseases
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Assessment of potential synergistic effects with other therapeutic approaches
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Investigation of tissue-specific effects and potential applications beyond neurodegenerative diseases
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